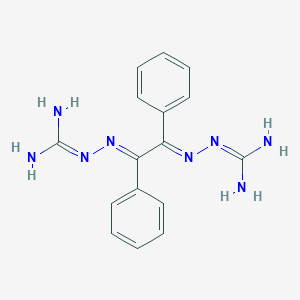
Diphenylglyoxal bis(guanylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylglyoxal bis(guanylhydrazone) (DPGB) is a chemical compound that has been extensively studied for its potential applications in scientific research. DPGB is a guanylhydrazone derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In
Applications De Recherche Scientifique
Diphenylglyoxal bis(guanylhydrazone) has a range of potential applications in scientific research, particularly in the fields of cancer biology and infectious diseases. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and leukemia. Diphenylglyoxal bis(guanylhydrazone) has also been studied for its potential as an antiviral agent, with promising results against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Mécanisme D'action
The mechanism of action of Diphenylglyoxal bis(guanylhydrazone) is complex and not fully understood. It is thought to act by inhibiting the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and inhibition of ODC leads to a decrease in polyamine levels and ultimately cell death.
Effets Biochimiques Et Physiologiques
Diphenylglyoxal bis(guanylhydrazone) has a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis (programmed cell death), and inhibition of DNA synthesis. It has also been shown to modulate the immune response, with potential applications in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenylglyoxal bis(guanylhydrazone) has several advantages as a tool for scientific research, including its ability to selectively inhibit ODC activity and its potential as an antiviral agent. However, it also has limitations, including its toxicity at high concentrations and its potential to interfere with other cellular processes.
Orientations Futures
There are several potential future directions for research on Diphenylglyoxal bis(guanylhydrazone). One area of interest is the development of Diphenylglyoxal bis(guanylhydrazone) analogs with improved efficacy and reduced toxicity. Another potential direction is the study of Diphenylglyoxal bis(guanylhydrazone) in combination with other drugs or therapies, with the goal of enhancing its antitumor or antiviral activity. Finally, further research is needed to fully understand the mechanism of action of Diphenylglyoxal bis(guanylhydrazone) and its potential applications in various fields of scientific research.
Conclusion
Diphenylglyoxal bis(guanylhydrazone) is a promising compound with a range of potential applications in scientific research. Its ability to selectively inhibit ODC activity and its potential as an antiviral agent make it a valuable tool for studying various cellular processes. However, further research is needed to fully understand its mechanism of action and potential limitations, as well as to explore its potential future directions.
Méthodes De Synthèse
Diphenylglyoxal bis(guanylhydrazone) can be synthesized through a multi-step process involving the reaction of diphenylglyoxal with guanylhydrazine. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
16098-69-4 |
|---|---|
Nom du produit |
Diphenylglyoxal bis(guanylhydrazone) |
Formule moléculaire |
C32H56O8Sn |
Poids moléculaire |
322.37 g/mol |
Nom IUPAC |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1,2-diphenylethylidene]amino]guanidine |
InChI |
InChI=1S/C16H18N8/c17-15(18)23-21-13(11-7-3-1-4-8-11)14(22-24-16(19)20)12-9-5-2-6-10-12/h1-10H,(H4,17,18,23)(H4,19,20,24)/b21-13+,22-14+ |
Clé InChI |
KGXUDKVLMOAEII-JFMUQQRKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C(=NN=C(N)N)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=NN=C(N)N)C(=NN=C(N)N)C2=CC=CC=C2 |
Synonymes |
diphenylglyoxal bis(guanylhydrazone) DPGBG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)

![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
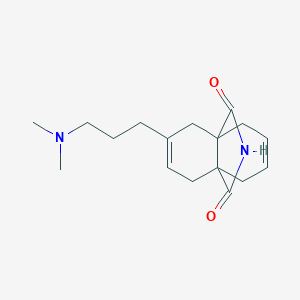
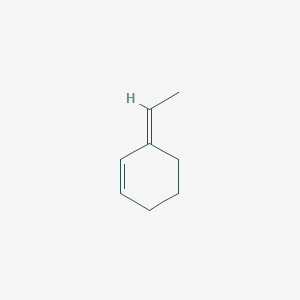
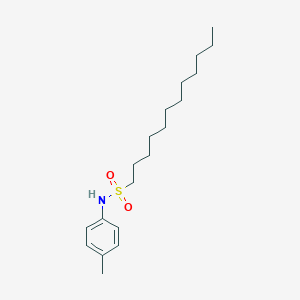
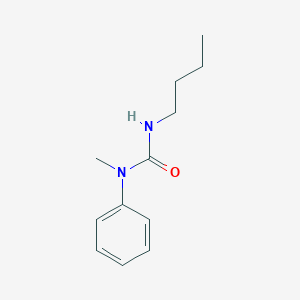





![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)